Per977;per-977;per 977

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

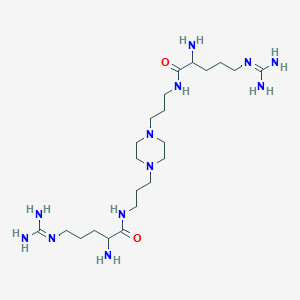

Per977, also known as ciraparantag, is a small, synthetic, water-soluble, cationic molecule. It is primarily known for its role as an anticoagulant reversal agent. This compound is designed to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) through hydrogen bonds and charge-charge interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Per977 is synthesized in a two-step process. The first step involves the coupling of 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) with (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The second step involves deprotection to yield the final product .

Industrial Production Methods: Industrial production methods for Per977 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including coupling reactions and deprotection steps, followed by purification processes such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Per977 primarily undergoes noncovalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to anticoagulants through hydrogen bonds and charge-charge interactions .

Common Reagents and Conditions: The synthesis of Per977 involves reagents such as 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) and (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The reaction conditions typically include standard organic synthesis environments with controlled temperatures and solvents .

Major Products Formed: The major product formed from the synthesis of Per977 is the final compound itself, ciraparantag, after the deprotection step .

Aplicaciones Científicas De Investigación

Per977 has several scientific research applications, particularly in the field of medicine. It is used as an anticoagulant reversal agent, effectively reversing the effects of various anticoagulants such as unfractionated heparin, low-molecular-weight heparin, and DOACs. This makes it valuable in clinical settings where rapid reversal of anticoagulation is necessary, such as in cases of major bleeding or emergency surgery .

Mecanismo De Acción

Per977 exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions. This binding neutralizes the anticoagulant activity, thereby reversing the anticoagulation effect. The compound reaches maximum concentration within minutes after intravenous administration and has a short half-life of 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two metabolites, which are then excreted in the urine .

Comparación Con Compuestos Similares

Similar Compounds:

- Andexanet alfa

- Idarucizumab

- Universal Heparin Reversal Agent (UHRA)

Comparison: Per977 is unique in its ability to bind noncovalently to a wide range of anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and DOACs. In contrast, andexanet alfa and idarucizumab are more specific in their action, targeting specific anticoagulants like factor Xa inhibitors and dabigatran, respectively. UHRA, on the other hand, is designed to reverse all heparin anticoagulants .

Per977’s broad-spectrum activity and rapid onset of action make it a versatile and valuable agent in clinical settings where multiple anticoagulants may be in use .

Propiedades

Fórmula molecular |

C22H48N12O2 |

|---|---|

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32) |

Clave InChI |

HRDUUSCYRPOMSO-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)

![7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14101925.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101930.png)

![7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101935.png)

![1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101944.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B14101945.png)

![2-(7-(2-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B14101950.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101956.png)

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101959.png)

![N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101960.png)

![1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101983.png)